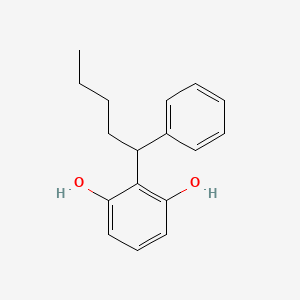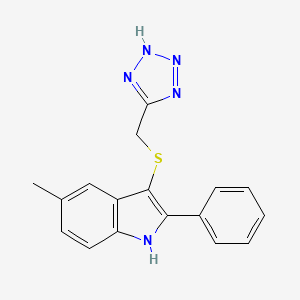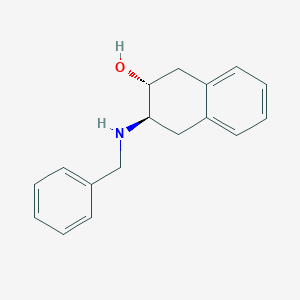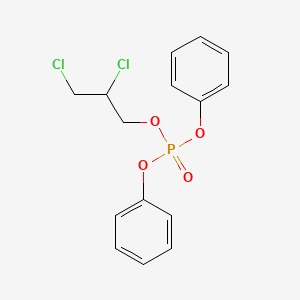
2,3-Dichloropropyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloropropyl diphenyl phosphate is an organophosphate compound widely used as a flame retardant. Organophosphate flame retardants are added to various consumer products to reduce their flammability and meet fire safety standards. This compound is part of a broader class of chemicals known for their effectiveness in inhibiting flames and their applications in various industries, including textiles, electronics, and building materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl diphenyl phosphate typically involves the reaction of 2,3-dichloropropanol with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloropropyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropropyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of organophosphate flame retardants.
Biology: Investigated for its effects on biological systems, including potential neurotoxic effects.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in consumer products.
Industry: Widely used in the production of flame-retardant materials for textiles, electronics, and building materials
Wirkmechanismus
The mechanism of action of 2,3-Dichloropropyl diphenyl phosphate involves its ability to inhibit the combustion process. The compound acts by interfering with the free radical chain reactions that propagate flames. It also forms a protective char layer on the surface of materials, which helps in reducing the spread of fire .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCIPP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
- Triphenyl phosphate (TPHP)
Uniqueness
2,3-Dichloropropyl diphenyl phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficacy and potential health impacts. Compared to other similar compounds, it has a distinct profile in terms of its reactivity and the types of by-products formed during combustion .
Eigenschaften
CAS-Nummer |
65444-09-9 |
|---|---|
Molekularformel |
C15H15Cl2O4P |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2,3-dichloropropyl diphenyl phosphate |
InChI |
InChI=1S/C15H15Cl2O4P/c16-11-13(17)12-19-22(18,20-14-7-3-1-4-8-14)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI-Schlüssel |
SVOPVLCKFYEWJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OCC(CCl)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


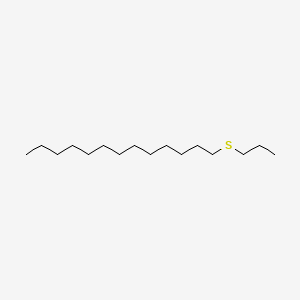

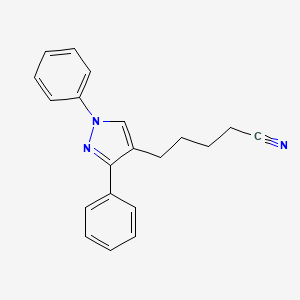
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

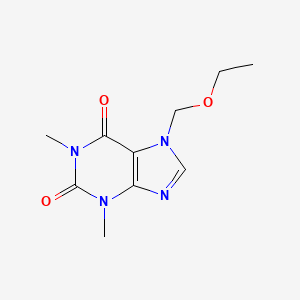
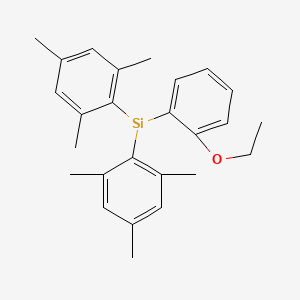
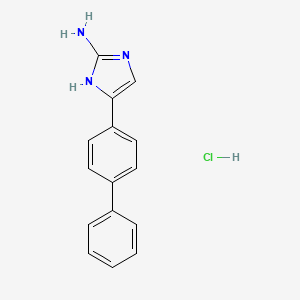
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
